2'-Azetidinomethyl-3,5-dimethylbenzophenone

Description

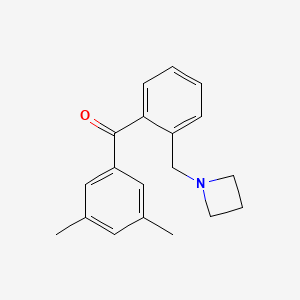

2'-Azetidinomethyl-3,5-dimethylbenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2'-position of the aromatic ring, alongside methyl substituents at the 3- and 5-positions. This compound is of interest due to its structural complexity, which combines steric and electronic effects from the azetidine and methyl groups.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-10-15(2)12-17(11-14)19(21)18-7-4-3-6-16(18)13-20-8-5-9-20/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAPUPVWRHDEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643711 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-95-5 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

The primary method for synthesizing this compound involves the following steps:

Formation of Benzophenone Core : The initial step typically involves the preparation of 3,5-dimethylbenzophenone. This can be achieved through a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Azetidine Ring : The next step is the nucleophilic substitution reaction where azetidine is introduced to the benzophenone core. This reaction is often carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the azetidine linkage.

Reaction Conditions

The synthesis typically requires elevated temperatures (around 80-120°C) and may utilize solvents such as dichloromethane or toluene to enhance solubility and yield.

Industrial Production Methods

For industrial production, the methods are scaled up from laboratory synthesis. Key considerations include:

Reactor Design : Continuous flow reactors are often employed to maintain consistent reaction conditions and improve yield.

Catalyst Optimization : More efficient catalysts may be used to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Once synthesized, this compound can undergo various chemical reactions:

Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.

Reduction : Reduction can be performed using lithium aluminum hydride or sodium borohydride to convert ketones into alcohols.

Substitution : The azetidine ring allows for nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Halogens or nucleophiles | Presence of a base (e.g., sodium hydride) |

Major Products Formed

The major products formed from reactions involving this compound include:

Oxidized derivatives (ketones, carboxylic acids)

Reduced alcohols

Substituted azetidine derivatives

Scientific Research Applications

This compound has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azetidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2’-Azetidinomethyl-3,5-dimethylbenzophenone has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Benzophenone Derivatives

The following table summarizes key structural and physicochemical differences between 2'-azetidinomethyl-3,5-dimethylbenzophenone and related compounds:

Key Structural and Functional Differences

- Heterocyclic Substituents: The azetidine group in the target compound introduces a compact, strained four-membered ring, likely reducing solubility in water compared to bulkier, less strained heterocycles like piperidine or pyrrolidine .

- Methyl vs. Polar Substituents: Methyl groups (as in 3,5-dimethylbenzophenones) enhance hydrophobicity, whereas polar groups like -OH (e.g., 2-hydroxy-3,5-dimethylbenzophenone) improve hydrogen-bonding capacity, affecting melting/boiling points and solubility .

- Positional Isomerism: highlights 3'-substituted analogs (e.g., 3,5-dimethyl-3'-pyrrolidinomethylbenzophenone), where substituent placement alters steric and electronic effects. The 2'-position in the target compound may confer distinct reactivity or binding properties compared to 3'-isomers .

Biological Activity

2'-Azetidinomethyl-3,5-dimethylbenzophenone is an organic compound with the molecular formula C₁₉H₂₁NO. It belongs to the class of benzophenones, characterized by a carbonyl group linked to two aromatic rings. The presence of an azetidine moiety in its structure potentially enhances its biological activity and applications in medicinal chemistry. Despite its promising characteristics, research on the biological activity of this compound is limited.

- Molecular Weight : Approximately 279.4 g/mol

- Structure : Contains a benzophenone core modified by an azetidine ring.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, potential areas of interest include:

- Binding Affinities : Interaction studies may focus on the compound's binding affinities with various biological targets, which are crucial for understanding its mechanism of action and therapeutic potential.

- Photochemical Properties : As a benzophenone derivative, it may exhibit photochemical properties that could influence its biological interactions, particularly in UV light environments.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3'-Azetidinomethyl-3,5-dimethylbenzophenone | Similar benzophenone structure | Variation in azetidine position may affect reactivity |

| Benzophenone (BP) | Lacks azetidine group | Commonly used as a UV filter; less complex than target |

| 4-Methoxybenzophenone | Contains methoxy group | Used in similar applications but lacks azetidine structure |

The combination of the azetidine ring and the dimethyl-substituted benzophenone structure may influence its reactivity and biological activity differently compared to these analogs.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on benzophenones provides insights into potential biological activities:

- Antiplasmodial Activity : Research on other benzophenones has shown antiplasmodial activity, with IC50 values ranging from 4.71 to 11.40 µM for compounds derived from Garcinia species. This suggests that similar structures may exhibit significant biological effects .

- UV Filter Effects : Benzophenones are commonly used as UV filters and have been studied for their ecotoxicological effects. For instance, benzophenone-1 has been shown to inhibit various cellular processes and exhibit hormonal activities in aquatic organisms such as zebrafish . This indicates that this compound may also have similar environmental interactions.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) basis set. Calculate HOMO-LUMO gaps to assess electrophilicity.

- Simulate IR and NMR spectra for comparison with experimental data .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. Advanced Research Focus

Q. Methodological Steps :

Perform dose-response curves (0.1–100 µM) to identify IC₅₀ discrepancies.

Use LC-MS to verify compound stability in biological media .

Apply statistical models (ANOVA, Tukey’s test) to assess significance .

What HPLC or GC-MS parameters should be prioritized to ensure accurate quantification and impurity profiling of this compound?

Q. Methodological Focus

- HPLC Conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.

- Flow Rate: 1.0 mL/min; detection at 254 nm .

- GC-MS : Use splitless injection (280°C), DB-5MS column, and EI ionization (70 eV). Monitor m/z 280.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.